3-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea
Description
3-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea is a thiourea derivative featuring a thiazole core substituted with acetyl and phenyl groups, coupled with a 3,5-dimethoxybenzoyl moiety. Thiourea derivatives are widely studied for their diverse biological activities and structural versatility. The acetyl and dimethoxy groups likely influence its electronic properties, solubility, and intermolecular interactions, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[(5-acetyl-4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-12(25)18-17(13-7-5-4-6-8-13)22-21(30-18)24-20(29)23-19(26)14-9-15(27-2)11-16(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHSQLGVHJFITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea is a thiourea derivative known for its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is formed through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under acidic conditions. The resultant thiazole intermediate is then acetylated to yield the final product. The following table summarizes the synthetic route:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Hantzsch synthesis of thiazole | Acidic medium |
| 2 | Acetylation of thiazole | Acetic anhydride, catalyst (e.g., pyridine) |
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound demonstrate potent activity against various bacterial strains. For instance:
- Case Study : A derivative with a similar structure exhibited an IC50 value of 12 µg/mL against Staphylococcus aureus .
- Mechanism : The thiourea moiety is believed to disrupt microbial cell wall synthesis through its interaction with essential enzymes.
Anticancer Properties
Thiourea derivatives have garnered attention for their anticancer potential. Several studies have reported that these compounds can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
- Case Study : A related thiourea compound showed promising results in inhibiting breast cancer cell lines with an IC50 value of 8 µM .
- Mechanism : The compound likely induces apoptosis in cancer cells by modulating signaling pathways associated with cell survival and growth.
Antioxidant Activity
The antioxidant properties of thiourea derivatives are also noteworthy. They can scavenge free radicals and reduce oxidative stress in biological systems.
- Case Study : A synthesized thiourea derivative demonstrated strong antioxidant activity with an IC50 of 45 µg/mL in DPPH assays .
- Mechanism : This activity is attributed to the presence of electron-donating groups that stabilize free radicals.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be understood through its structure:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole ring | Antimicrobial, anticancer |
| Acetyl group | Enhances binding affinity |
| Dimethoxybenzoyl group | Increases lipophilicity and cellular uptake |
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiazole compounds against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that compounds similar to the target compound displayed enhanced antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
Key Findings:
- Compounds with a thiazole ring demonstrated inhibition of cancer cell proliferation.
- Structural modifications, such as the introduction of specific functional groups, can enhance potency against specific cancer types.
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The compound has shown promising results against various bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or DNA replication, leading to bacterial cell death.
Case Studies:
- Evaluation Against Bacterial Strains: In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects: When used in combination with other antibiotics, the compound enhanced the overall antimicrobial efficacy.
Antifungal Activity
Similar to its antibacterial properties, the compound has also been tested for antifungal activity. Thiazole derivatives can disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism.
Research Insights:
- Compounds derived from thiazoles have been reported to inhibit the growth of pathogenic fungi, including Candida species.
- The structure-function relationship indicates that modifications in the thiazole ring can lead to improved antifungal activity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Key Observations:
Substituent Effects :
- The target compound’s 3,5-dimethoxybenzoyl group is less electronegative than the bis(trifluoromethyl)phenyl groups in –6, suggesting higher solubility in polar solvents compared to fluorinated analogs.
- Halogen vs. Methoxy Groups : Compounds 4 and 5 () feature chloro/fluoro substituents, which may enhance metabolic stability but reduce solubility compared to the target’s methoxy groups .
Conformational Flexibility :
- The acetyl-thiazole core in the target compound could enforce planarity, similar to the thiazole-triazole systems in . However, the dimethoxybenzoyl group may introduce steric hindrance, affecting packing efficiency in crystalline states .
Electronic Properties: Computational analysis using tools like Multiwfn () could reveal differences in electrostatic potentials: the dimethoxy groups in the target compound likely donate electron density, contrasting with the electron-withdrawing CF₃ groups in –6 .
Physicochemical and Functional Comparisons
- Solubility : The dimethoxy groups in the target compound likely improve aqueous solubility compared to halogenated or CF₃-containing analogs (–6).
- Thermal Stability : Fluorinated compounds (e.g., –6) may exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .
Q & A
Basic: What synthetic methodologies are established for preparing 3-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1-(3,5-dimethoxybenzoyl)thiourea?
Answer:
The synthesis of thiourea derivatives typically involves reacting primary amines with isothiocyanates. For this compound, a plausible route includes:
- Step 1 : Synthesis of the 5-acetyl-4-phenyl-1,3-thiazol-2-amine precursor via cyclization of α-bromoacetophenone derivatives with thiourea analogs under basic conditions.
- Step 2 : Condensation of the thiazol-2-amine with 3,5-dimethoxybenzoyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under reflux for 4–6 hours .
- Purification : Recrystallization from ethanol or chromatography for high-purity yields.
Key parameters include stoichiometric control, solvent choice, and temperature optimization to prevent side reactions (e.g., hydrolysis of isothiocyanate) .
Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydrogen bonding in the thiourea moiety. Aromatic protons in the 3,5-dimethoxybenzoyl group typically resonate at δ 6.5–7.5 ppm, while the thiazole acetyl group appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths, dihedral angles (e.g., between thiazole and benzoyl planes), and hydrogen-bonding networks (N–H···S interactions) .
Basic: How can computational tools like Multiwfn enhance electronic structure analysis?
Answer:
Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : Visualize electron-rich (thiazole sulfur) and electron-deficient (acetyl carbonyl) regions to predict reactivity .
- Bond Order Analysis : Quantify delocalization in the thiourea π-system using Mayer or Wiberg indices .
- Topological Analysis : Identify critical points in electron density (e.g., Laplacian at sulfur atoms) to assess hydrogen-bond acceptor strength .
These analyses guide hypotheses for intermolecular interactions and catalytic activity.
Advanced: How can reaction yields be optimized in multi-step syntheses of similar thioureas?
Answer:
- Reagent Purity : Use freshly distilled isothiocyanates to avoid hydrolysis byproducts .
- Temperature Control : Lower reflux temperatures (80–90°C) in DMF reduce decomposition while maintaining reaction kinetics .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide coupling steps .
- Workflow : Continuous flow reactors improve mixing and heat transfer for intermediates prone to oxidation .
Advanced: How to resolve discrepancies between crystallographic data and computational models?
Answer:
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model disordered solvent molecules or twinning in crystals .
- DFT Validation : Compare calculated (e.g., B3LYP/6-311+G(d,p)) and experimental bond lengths. Discrepancies >0.05 Å suggest lattice strain or dynamic effects .
- Electron Density Squeeze : Apply PLATON’s SQUEEZE to account for unresolved solvent contributions in crystallographic voids .
Advanced: What methodologies assess this compound’s potential as a kinase inhibitor?
Answer:
- In Silico Docking : Use AutoDock Vina to model binding to EGFR/VEGFR-2 active sites. Focus on hydrogen bonds between the thiourea group and kinase backbone amides .
- Enzyme Assays : Measure IC values via ADP-Glo™ kinase assays. Thiourea derivatives with electron-withdrawing substituents (e.g., 3,5-dimethoxy) often show enhanced inhibition .
- SAR Studies : Modify the acetyl-thiazole moiety to evaluate steric effects on binding affinity. Correlate ESP-derived charge distributions with activity trends .
Advanced: How to analyze tautomeric equilibria in the thiourea moiety?
Answer:
- Variable-Temperature NMR : Monitor N–H proton shifts in DMSO-d from 25°C to 80°C. Broadening or splitting indicates tautomerization between thione and thiol forms .
- IR Spectroscopy : Thiourea C=S stretches (~1250 cm) and N–H bends (~1500 cm) reveal dominant tautomers.
- DFT Calculations : Compare relative Gibbs free energies of tautomers at the M06-2X/def2-TZVP level to predict equilibrium populations .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
